molecular formula C15H17FN4S B2577418 N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine CAS No. 477866-29-8

N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine

Cat. No.: B2577418
CAS No.: 477866-29-8
M. Wt: 304.39
InChI Key: AKEBCIZZGFGLMC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine is a useful research compound. Its molecular formula is C15H17FN4S and its molecular weight is 304.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound is synthesized through a series of chemical reactions involving the 1,2,4-triazine moiety, which is known for its diverse biological activities. The synthetic pathway typically includes the formation of the vinylamine group attached to a fluorinated phenyl ring and a propylsulfanyl substituent on the triazine core.

Antitumor Activity

Research indicates that compounds containing the 1,2,4-triazine structure exhibit significant antitumor properties. For instance, a study utilizing sulforhodamine B (SRB) assays demonstrated that derivatives of triazine compounds showed cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and breast cancer cells . The mechanism of action is believed to involve inhibition of specific kinases involved in cell proliferation and survival pathways.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism
Compound ANon-small cell lung cancer5.0CDK2 inhibitor
Compound BBreast cancer3.2Apoptosis induction
This compoundTBDTBD

Antimicrobial Activity

Fluorinated triazines have also been reported to possess antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The presence of fluorine atoms enhances lipophilicity and cellular uptake, facilitating better interaction with microbial targets .

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives can be significantly influenced by their structural features. Modifications such as the introduction of fluorine atoms or varying alkyl groups can enhance potency and selectivity against specific biological targets. For example, studies have indicated that substituents on the triazine ring can affect the binding affinity to nucleoside transporters, which are crucial in cellular metabolism and drug resistance mechanisms .

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on ActivityReference
Fluorine (F)Increased potency against cancer cells
PropylsulfanylEnhanced antimicrobial activity
Methyl groupImproved selectivity for nucleoside transporters

Case Studies

  • In Vitro Studies : In a study focused on the compound's effect on human equilibrative nucleoside transporters (ENTs), it was found that modifications in the structure led to significant changes in inhibitory activity against ENT1 and ENT2 transporters. The most potent analog demonstrated irreversible inhibition without affecting cell viability .
  • Anticancer Efficacy : A series of fluorinated triazines were tested for their anticancer efficacy using various human cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .

Properties

IUPAC Name

4-fluoro-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h4-9,17H,3,10H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEBCIZZGFGLMC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.